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Compound of Interest

4-(Aminomethyl)cyclohexan-1-
Compound Name:
amine dihydrochloride

CAS No.: 1427380-67-3

Cat. No.: B1377131

Get Quote

Executive Summary & Chemical Identity

4-(Aminomethyl)cyclohexan-1-amine dihydrochloride is a pivotal diamine scaffold in
medicinal chemistry, serving as a versatile linker in antibody-drug conjugates (ADCs) and a
precursor for peptidomimetics. Structurally, it bridges the gap between rigid cycloaliphatic
amines (like cyclohexylamine) and flexible linear diamines.

For the drug development scientist, the critical quality attribute (CQA) of this molecule is often
its stereochemistry (cis vs. trans) and the integrity of its salt form. The dihydrochloride salt
stabilizes the molecule against oxidation and volatility but introduces hygroscopicity that
complicates spectral acquisition.

Chemical Profile
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Property Detail

4-(Aminomethyl)cyclohexan-1-amine
IUPAC Name
dihydrochloride

1-Amino-4-(aminomethyl)cyclohexane 2HCI;

Common Synonyms o
Hexahydro-p-xylylenediamine (related)

Salt);
Formula (Sl
(Base)
] 201.14 g/mol (Dihydrochloride); 128.22 g/mol
Molecular Weight
(Free Base)
CAS (Free Base) 3218-02-8
Trans (diequatorial, thermodynamically stable)
Key Isomers

vs. Cis (axial-equatorial)

Experimental Methodology: Sample Preparation

As a Senior Application Scientist, | cannot stress enough that sample preparation is the primary
source of error in characterizing amine salts. The dihydrochloride is highly polar and potentially
hygroscopic.

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution

H and

C spectra without water suppression artifacts.
¢ Solvent Selection: Use Deuterium Oxide (

, 99.9% D) exclusively.

o Reasoning: The salt is insoluble in
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. While
can be used,
eliminates the broad ammonium (

) signals, simplifying the aliphatic region and preventing overlap with the critical methine
proton.

e pH Adjustment (Optional): If resolving cis/trans isomers is difficult, adding 1-2 drops of

can shift the equilibrium to the free base in situ, altering chemical shifts significantly to
separate overlapping multiplets.

o Reference: Use internal TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00
ppm, as TMS is insoluble in

Workflow Visualization

The following diagram outlines the critical path for analytical validation.

Raw Material Solubility Check Select D20 > Sample Prep Acquisition Data Analysis
(Dihydrochloride Salt) (D20 vs DMSO) (10mg in 0.6mL D20) (1H, 13C, COSY) (Isomer Ratio Calc)

Click to download full resolution via product page

Caption: Figure 1. Analytical workflow for the spectroscopic validation of amine salts, prioritizing
solvent selection to minimize exchange artifacts.

Spectroscopic Data Analysis[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the dihydrochloride salt differs significantly from the free base due to the
deshielding effect of the cationic ammonium groups.

H NMR Data (400 MHz,

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1377131/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-guide-4-aminomethyl-cyclohexan-1-amine-dihydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377131?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

)

Note: Chemical shifts are representative for the trans-isomer (major product in catalytic
hydrogenation).
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. . Assighment
Multiplicity Integration

Position Proton Type
. YPE  (ppm) Logic

Deshielded
by

-ammonium;
axial

1 3.15-3.25 m (tt) 1H orientation in
trans-isomer
gives large

coupling (

Hz).

Exocyclic
methylene;
deshielded by

ammonium

7 2.90 - 3.00 d 2H

but less than

ring methine.

Equatorial
protons,
Ring .
2,6 1.95-2.05 m 2H deshielded by
proximity to

amine.

i Remote rin
3,5 Ring 1.45-1.55 m 2H g

protons.

Axial protons
2,6 Ring 1.30-1.45 m 2H (overlap

common).

Methine at
Ring .
4 1.60-1.75 m 1H the branching

point.
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Critical Insight: In the cis-isomer, the H1 proton signal often shifts downfield (approx +0.1-0.2

ppm) and appears as a narrower multiplet due to the lack of large trans-diaxial coupling

constants (

C NMR Data (100 MHz,

)

Position Carbon Type (ppm) Assignment Logic

1 50.5 Alpha to ring nitrogen.
Exocyclic

7 44.8 _
aminomethyl carbon.

4 Ring 352 Branching point
carbon.

2,6 Ring 29.5 Beta to ring nitrogen.

i Gamma to rin
3,5 Ring 28.1 J

nitrogen.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)

The salt form is easily distinguished from the free base by the ammonium bands.
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Frequency (

Vibration Mode Description
)
Very broad, strong band
characteristic of
2800 - 3200 Stretch (Ammonium) _Obscures
stretches.
1600 - 1620 "Ammonium scissors"
) Bend (Asymmetric) deformation.
Weak band, specific to the salt
1500 - 1520 Bend (Symmetric) form.
Medium intensity, often split
1050 - 1150

Stretch due to two distinct amines.

Mass Spectrometry (ESI-MS)

Mode: Positive lon Mode (ESI+)

The dihydrochloride salt dissociates in the LC-MS mobile phase (typically Water/Acetonitrile +
0.1% Formic Acid). You will observe the protonated molecular ion of the free base.

e Observed lon

129.1

o Base Peak: Often 129.1 or a fragment losing
(
112).

« Interpretation: The presence of the chloride counter-ion is not seen in positive mode but can
be verified in negative mode (

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377131?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

35/37) or via elemental analysis.

Structural Visualization

The following diagram illustrates the atom numbering used for the NMR assignments above.

C1

Click to download full resolution via product page

Caption: Figure 2. Numbering scheme for 4-(Aminomethyl)cyclohexan-1-amine. C1 is the ring
methine; C7 is the exocyclic methylene.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, be aware of these common impurities which
can be detected via the spectroscopic methods detailed above:

e 1,4-Diaminocyclohexane: Result of over-oxidation or incorrect starting material. Detected by
a simplified NMR spectrum (symmetry).

» 4-Methylcyclohexylamine: Result of hydrogenolysis of the amino group. Detected by a
methyl doublet at ~0.9 ppm in

H NMR.

o Cis-Isomer: Often considered an impurity if the trans-isomer is required for rigid linker
applications. Quantify using the integration ratio of the H1 proton.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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